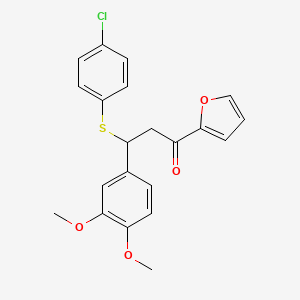
MFCD02165313
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02165313 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of MFCD02165313 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize the formation of this compound. Catalysts may be used to enhance the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for this compound often involve scaling up the laboratory procedures while ensuring safety and cost-effectiveness. This includes the use of large reactors, automated systems for monitoring and controlling reaction conditions, and efficient purification processes to handle large quantities of the compound.
Chemical Reactions Analysis
MFCD02165313 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
MFCD02165313 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD02165313 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4S/c1-24-19-10-5-14(12-20(19)25-2)21(13-17(23)18-4-3-11-26-18)27-16-8-6-15(22)7-9-16/h3-12,21H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBKTHAHCYWOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B7728882.png)
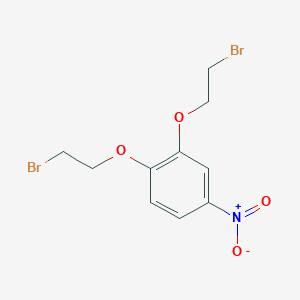

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B7728909.png)
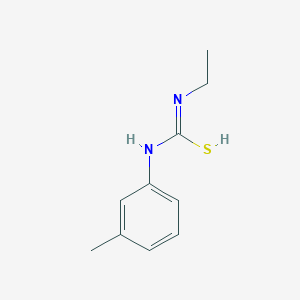
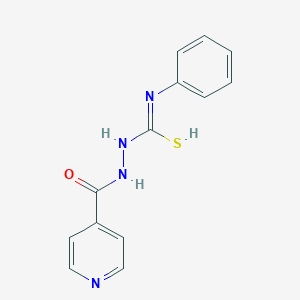
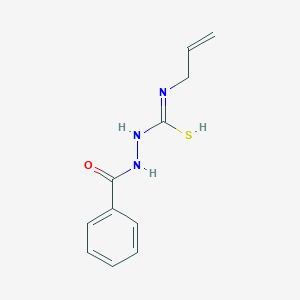
![[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7728937.png)
![(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7728943.png)
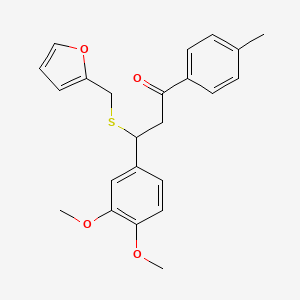

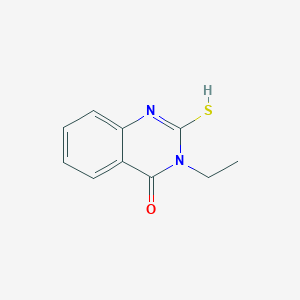
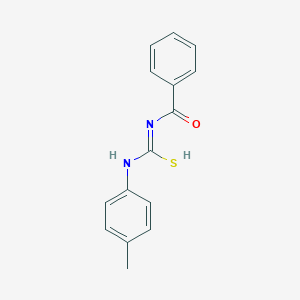
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline](/img/structure/B7728988.png)
